2-Butyl-2-cyclohexen-1-one
Description
Contextualization of Cyclohexenone Chemistry and its Broader Significance
Cyclohexenones are a class of organic compounds characterized by a six-membered ring containing a ketone functional group and a carbon-carbon double bond. These structures are considered pivotal intermediates in organic synthesis. chemmethod.com Their utility stems from their role as versatile starting materials for the creation of a wide array of natural products and other valuable chemical derivatives, including steroids and antibiotics. chemmethod.comumsida.ac.id The reactivity of the α,β-unsaturated ketone moiety allows for a variety of chemical transformations, making cyclohexenone derivatives attractive targets in synthetic chemistry. acs.org The academic and industrial interest in these compounds is significant, driven by their application in the synthesis of biologically active molecules, such as those with antitumor and antimicrobial properties. chemmethod.comumsida.ac.id
Importance of 2-Butyl-2-cyclohexen-1-one within α,β-Unsaturated Carbonyl Compounds in Synthetic Organic Research
This compound is a specific derivative of cyclohexenone, falling under the broader category of α,β-unsaturated carbonyl compounds. These compounds are notable for the conjugation between the carbon-carbon double bond and the carbonyl group, which results in unique reactivity. umsida.ac.id The presence of the butyl group at the 2-position of the cyclohexenone ring influences the steric and electronic properties of the molecule, making it a valuable substrate for specific synthetic applications.
2-Alkyl-2-cycloalken-1-ones, such as this compound, are recognized as important intermediates in the synthesis of physiologically active substances and fragrance materials. google.com The specific substitution pattern of this compound allows for targeted chemical modifications, rendering it a useful building block in the construction of more complex molecular architectures. Its role in organic synthesis is primarily as a precursor, which can be transformed into a variety of other compounds. google.com
Overview of Current Research Landscape and Key Challenges
Current research involving cyclohexenone derivatives is vibrant, with ongoing efforts to develop novel synthetic methods and applications. The synthesis of chiral cyclohexenones is a particularly active area, as these enantiomerically pure compounds are crucial for the development of pharmaceuticals and other biologically active molecules. acs.orgrsc.org Techniques such as palladium-catalyzed reactions and asymmetric catalysis are being explored to achieve high levels of stereoselectivity in the synthesis of these compounds. rsc.org
A significant challenge in the synthesis of 2-alkyl-2-cycloalken-1-ones, including this compound, is the potential for polymerization or decomposition of the product and its intermediates, which can lead to reduced yields. google.com Traditional synthetic methods often require harsh conditions, such as the use of strong, corrosive acids, which necessitates specialized, corrosion-resistant equipment. google.com Consequently, there is a drive to develop more efficient and milder synthetic routes that provide high yields and purity. google.com Recent advancements have focused on the use of solid acid catalysts and platinum group metal catalysts to overcome these limitations. google.com
Chemical and Physical Properties
The following table summarizes some of the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C10H16O |
| Molecular Weight | 152.236 g/mol |
| CAS Number | 34737-39-8 |
| Appearance | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
| Density | N/A |
Data sourced from LookChem lookchem.com
Synthesis and Reactions
The synthesis of 2-alkyl-2-cycloalken-1-ones like this compound has been approached through various methods. A common strategy involves the dehydration and isomerization of 2-(1-hydroxyalkyl)cycloalkanones. google.com
One patented method describes a process for producing 2-alkyl-2-cycloalken-1-ones with high yield and purity. google.com This process involves the dehydration and isomerization of a 2-(1-hydroxyalkyl)-cycloalkan-1-one in the presence of an acid and a platinum group metal catalyst. google.com This approach aims to prevent the polymerization of the intermediate and final products. google.com
Another synthetic route involves the reaction of chalcones with ethyl acetoacetate (B1235776) in a basic medium, leading to the formation of cyclohexenone derivatives. umsida.ac.id While this is a general method for cyclohexenones, specific application to this compound would depend on the appropriate chalcone (B49325) precursor.
The reactivity of the α,β-unsaturated ketone in this compound allows for various transformations. These include conjugate additions, where a nucleophile adds to the β-carbon of the enone system.
Spectroscopic Data
Detailed spectroscopic information for this compound is not extensively available in the provided search results. However, general characteristics for cyclohexenone derivatives can be inferred. The electronic transitions of 2-cyclohexenone and its alkyl derivatives are complex. researchgate.net The two lowest-energy transitions are typically the n(C=O)-π(C=O)* and π(C=C)-π(C=O)* transitions. researchgate.net The presence of an alkyl substituent, such as the butyl group in this compound, influences these transitions. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-butylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h7H,2-6,8H2,1H3 |
InChI Key |
SJDUBHUSYWCGAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CCCCC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butyl 2 Cyclohexen 1 One
Retrosynthetic Strategies for Construction of the Enone Core and Butyl Side Chain
Retrosynthetic analysis of 2-butyl-2-cyclohexen-1-one reveals several logical bond disconnections to identify potential starting materials. The core α,β-unsaturated ketone functionality is a prime target for disconnection. A functional group interconversion (FGI) first leads to a β-hydroxy ketone, the product of an aldol (B89426) addition. A subsequent C-C bond disconnection between the α- and β-carbons reveals a 1,5-dicarbonyl compound. This disconnection strategy points towards an intramolecular aldol condensation as a key step in the forward synthesis.
Further disconnection of the 1,5-dicarbonyl intermediate via a Michael addition disconnection identifies a more fundamental set of precursors: an enolate donor and a Michael acceptor. Specifically for this compound, this leads back to 2-hexanone (B1666271) (as the enolate precursor) and an acrolein equivalent.
Alternatively, the double bond of the enone can be viewed as the product of an elimination reaction. This suggests a retrosynthetic pathway involving the removal of a leaving group from the α- or β-position of a saturated cyclohexanone (B45756) ring. This leads to precursors such as 2-halo-2-butylcyclohexanone or 3-halo-2-butylcyclohexanone.
Another strategy involves the direct oxidation of a corresponding cyclohexene (B86901) derivative. This retrosynthesis disconnects the C=O bond to an allylic C-H bond on a 1-butylcyclohexene precursor.
Classical Synthetic Approaches
The classical synthesis of this compound and related structures has traditionally relied on robust and well-established reaction types.
Aldol Condensation Variants and Subsequent Dehydration Reactions
The intramolecular aldol condensation is a powerful method for forming cyclic enones. A suitable precursor for this compound would be a 1,5-dicarbonyl compound, specifically decane-2,6-dione. Upon treatment with a base, the dione (B5365651) can cyclize and dehydrate to form the target enone. The initial aldol addition forms a β-hydroxy ketone intermediate, which readily eliminates water to create the conjugated system.
| Reactant | Reagent/Conditions | Intermediate | Product |
| Decane-2,6-dione | Base (e.g., NaOH, KOH), Heat | 3-Hydroxy-2-butylcyclohexan-1-one | This compound |
Robinson Annulation Protocols
The Robinson annulation is a cornerstone of six-membered ring synthesis and combines a Michael addition with an intramolecular aldol condensation in a single operational sequence. ucla.eduwikipedia.org To synthesize this compound via this method, 2-hexanone would serve as the Michael donor, and methyl vinyl ketone acts as the Michael acceptor. masterorganicchemistry.comjuniperpublishers.com
The reaction proceeds in three main stages:
Michael Addition: The enolate of 2-hexanone, formed by deprotonation with a base, adds to methyl vinyl ketone in a conjugate fashion to yield a 1,5-diketone (decane-2,6-dione).
Intramolecular Aldol Condensation: The resulting diketone, under the influence of the base, undergoes an intramolecular aldol reaction.
Dehydration: The β-hydroxy ketone intermediate formed then dehydrates to yield the final α,β-unsaturated ketone. masterorganicchemistry.com
| Michael Donor | Michael Acceptor | Base | Product |
| 2-Hexanone | Methyl Vinyl Ketone | Sodium Ethoxide (NaOEt) | This compound |
While this can be performed in one pot, yields can often be improved by isolating the intermediate Michael adduct before proceeding with the aldol cyclization. nrochemistry.com Variations of the Robinson annulation, such as the Wichterle reaction which uses 1,3-dichloro-cis-2-butene in place of methyl vinyl ketone, can also be employed to avoid polymerization issues. wikipedia.org
Dehydrohalogenation of Substituted Cyclohexanones
The introduction of the double bond can be achieved through the elimination of a hydrogen halide from a suitable precursor. orgsyn.org The dehydrohalogenation of an α-halocyclohexanone is a direct route to the corresponding α,β-unsaturated ketone. For the synthesis of this compound, a key precursor is 2-chloro-2-butylcyclohexanone. lookchem.com Treatment of this halo-ketone with a strong base, such as potassium tert-butoxide, will induce an E2 elimination to furnish the desired product.
| Substrate | Reagent/Conditions | Product |
| 2-Chloro-2-butylcyclohexanone | Strong Base (e.g., Potassium tert-butoxide) | This compound |
The regioselectivity of the elimination is controlled by the position of the halogen. For the E2 mechanism to be effective, an anti-periplanar arrangement of the α-proton and the leaving group is required.
Oxidation of Cyclohexene Derivatives
The direct oxidation of an allylic C-H bond of a cyclohexene derivative provides another route to the target enone. researchgate.net The starting material for this approach would be 1-butylcyclohexene. Various oxidizing agents can be employed for this transformation.
Chromium-based reagents, such as chromium trioxide (CrO₃) in acetic acid or pyridinium (B92312) chlorochromate (PCC), have been traditionally used for such allylic oxidations. researchgate.netsinica.edu.tw These reactions proceed via the formation of a radical at the allylic position, which is then oxidized to the ketone. iomcworld.com
| Substrate | Oxidizing Agent | Product |
| 1-Butylcyclohexene | Chromium trioxide (CrO₃) | This compound |
| 1-Butylcyclohexene | Pyridinium chlorochromate (PCC) | This compound |
Other oxidizing systems, such as tert-butyl hydroperoxide in the presence of a metal catalyst, can also effect this transformation. chemicalbook.com
Modern Catalytic Synthesis Methodologies
Contemporary synthetic efforts often focus on improving efficiency, selectivity, and sustainability through catalysis. For the synthesis of this compound, modern catalytic methods can be applied, particularly for achieving enantioselectivity.
Catalytic enantioselective synthesis of substituted cyclohexenones is an active area of research. rsc.orgescholarship.org For instance, a catalytic enantioselective Rauhut-Currier reaction mediated by lithium selenolates in the presence of a chiral BINOL-derived ligand has been developed for the synthesis of related cyclic enones, achieving good yields and enantioselectivities. acs.org While not yet reported specifically for this compound, this methodology represents a potential avenue for its asymmetric synthesis.
Furthermore, palladium-catalyzed dehydrogenation of saturated ketones offers a modern alternative to classical oxidation methods. organic-chemistry.org A catalyst system such as Pd(DMSO)₂(TFA)₂ with oxygen as the terminal oxidant can convert a substituted cyclohexanone directly to the corresponding cyclohexenone. Applying this to 2-butylcyclohexanone (B1265551) would provide a direct route to the target molecule.
| Catalytic Approach | Substrate | Catalyst System | Potential Advantage |
| Enantioselective Rauhut-Currier | Suitably functionalized precursor | Lithium selenolate / Chiral BINOL ligand | Access to enantiomerically enriched product |
| Catalytic Dehydrogenation | 2-Butylcyclohexanone | Pd(DMSO)₂(TFA)₂ / O₂ | Direct conversion from saturated ketone |
These modern approaches offer promising alternatives to classical methods, often with improved selectivity and milder reaction conditions.
Organocatalytic Approaches and Asymmetric Catalysis
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a powerful metal-free strategy for the synthesis of chiral molecules. mdpi.comnih.gov In the context of this compound, organocatalytic methods are particularly relevant for establishing chirality, should a stereocenter be desired in the final product or a precursor.
A primary organocatalytic strategy involves the asymmetric conjugate addition (Michael addition) to the 2-cyclohexen-1-one (B156087) core. mdpi.comnih.gov Chiral catalysts, such as proline derivatives or Cinchona alkaloids, can activate the starting materials to facilitate a highly enantioselective reaction. For instance, Cinchona alkaloids have been successfully used to catalyze the addition of nucleophiles to 2-cyclohexen-1-one with notable enantioselectivity. nih.gov In one reported study, the asymmetric addition of aryl selenol to 2-cyclohexen-1-one was achieved using (−)-cinchonidine, yielding products with excellent yields and moderate to good enantiomeric excess (ee). nih.gov
Table 1: Asymmetric Organocatalytic Addition to 2-Cyclohexen-1-one nih.gov This table illustrates the principle of organocatalytic addition to the cyclohexenone ring. A similar approach could be envisioned for the addition of a butyl nucleophile.
| Catalyst | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
| (-)-Cinchonidine | Benzeneselenol | >95 | 43 |
| (-)-Cinchonidine | p-Tolueneselenol | >95 | 28 |
| (-)-Cinchonidine | p-Chlorobenzeneselenol | >95 | 11 |
This approach could be adapted for the synthesis of a this compound precursor by employing a suitable butyl-containing nucleophile. The initial product would be a 3-butylcyclohexanone (B8771617) derivative, which could then undergo subsequent oxidation or elimination reactions to introduce the C2-C3 double bond. Synergistic catalysis, combining two different organocatalysts, has also emerged as a sophisticated method to control complex transformations. mdpi.com
Transition-Metal Catalyzed Routes
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways for forming carbon-carbon bonds. mdpi.com Several strategies involving transition metals like palladium, iridium, rhodium, and zinc are applicable to the synthesis of this compound. orientjchem.orgresearchgate.netliv.ac.uk
Asymmetric hydrosilylation is a powerful technique for the enantioselective reduction of unsaturated functionalities. nptel.ac.in While often applied to the reduction of ketones to alcohols, it can also be used to form Si-C bonds. orientjchem.orgnih.gov The catalytic asymmetric hydrosilylation of α,β-unsaturated carbonyl compounds presents a significant challenge due to competing reaction pathways, such as 1,2-reduction, 1,4-reduction (conjugate reduction), and O-silylation. nih.gov
However, recent advancements have demonstrated that palladium-catalyzed hydrosilylation can achieve enantioselective Si-C bond formation on activated alkenes. nih.gov Although not yet reported specifically for 2-cyclohexen-1-one to generate a C2-silylated product directly, this methodology represents a frontier in the field. A related transformation is the asymmetric hydrosilylation of the carbonyl group in 2-cyclohexen-1-one, which has been achieved using zinc-based catalysts with chiral ligands, affording chiral allylic alcohols with high yield. orientjchem.orgresearchgate.net Such an intermediate could potentially be converted to the target compound through further synthetic steps.
Table 2: Asymmetric Hydrosilylation of 2-Cyclohexen-1-one using a ZnEt₂/pybox System orientjchem.orgresearchgate.net This reaction produces a chiral alcohol precursor, not the target compound directly.
| Catalyst System | Hydrosilane | Yield (%) | Enantiomeric Excess (ee, %) |
| ZnEt₂ / chiral pybox | PMHS | 88 | 26 |
PMHS: Polymethylhydrosiloxane
Selective hydrogenation is crucial for modifying molecules with multiple reducible functional groups. In the case of cyclohexenone derivatives, the C=C double bond is often more readily hydrogenated than the C=O group. researchgate.netchemicalbook.com Studies using ruthenium or osmium complexes have shown that 2-cyclohexen-1-one can be selectively reduced to cyclohexanone. researchgate.net Similarly, platinum-on-mesoporous-carbon (Pt-MCM-41) catalysts achieve this transformation with 100% selectivity. researchgate.netchemicalbook.com
For the synthesis of this compound, this reaction would be applied to a more complex precursor. For example, if a synthetic route yielded 2-butyl-2,5-cyclohexadien-1-one, a selective hydrogenation could reduce the C5=C6 double bond while preserving the C2=C3 double bond conjugated to the carbonyl, thus affording the final product. The choice of catalyst and reaction conditions would be critical to achieving the required chemoselectivity.
Epoxidation of the double bond in 2-cyclohexen-1-one provides a versatile intermediate for further functionalization. rsc.orgacs.org The reaction can be carried out using reagents like alkaline hydrogen peroxide or tert-butyl hydroperoxide, often mediated by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). acs.org Catalytic systems, including Ti-Beta zeolites with hydrogen peroxide, are also effective for the epoxidation of unsaturated ketones. nankai.edu.cn
The resulting 2,3-epoxy-2-butylcyclohexanone intermediate is an electrophile that can be opened by a variety of nucleophiles. A regioselective attack of a butyl nucleophile, for instance from an organocuprate reagent like lithium dibutylcuprate (Bu₂CuLi), at the C3 position would install the butyl group. A subsequent elimination reaction would then regenerate the C=C double bond, yielding this compound. This two-step sequence of epoxidation followed by nucleophilic opening and elimination constitutes a viable, albeit indirect, synthetic route. rsc.org
Chemo- and Regioselective Synthesis Strategies
Achieving high chemo- and regioselectivity is paramount for the efficient synthesis of a specific isomer like this compound. This involves directing reactions to a particular functional group and position on the molecule.
A highly effective regioselective strategy is the palladium-catalyzed cross-coupling reaction. This approach begins with the synthesis of a 2-halo-2-cyclohexen-1-one, such as 2-iodo-2-cyclohexen-1-one. orgsyn.org This intermediate can then undergo a Suzuki or Stille coupling with a butyl-containing organometallic reagent (e.g., butylboronic acid or butylstannane) to form the C-C bond specifically at the C2 position. This method has been demonstrated for the synthesis of 2-aryl-2-cyclohexen-1-ones and provides a direct and controllable route to the desired product. orgsyn.org
More advanced strategies involve tandem reactions. An iridium-catalyzed methodology has been developed to synthesize substituted acyl-cyclohexenes from pentamethylacetophenone and 1,5-diols. nih.govnih.gov This atom-economical process proceeds via a cascade of acceptorless dehydrogenation and a orientjchem.orgresearchgate.net-hydride shift, producing water and hydrogen gas as the only byproducts. nih.govnih.gov By selecting an appropriate 1,5-diol, this method could potentially be adapted to construct the this compound core in a highly regioselective manner.
Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow the construction of complex molecules in a single pot by combining multiple starting materials or triggering a sequence of intramolecular transformations. researchgate.netrsc.org
The iridium-catalyzed synthesis of acyl-cyclohexenes from 1,5-diols is a prime example of a cascade reaction. nih.govnih.gov This process avoids the isolation of intermediates, saving time and resources while building the core structure with installed substituents. The mechanism involves an initial oxidation of the diol, condensation, and a subsequent orientjchem.orgresearchgate.net-hydride shift, all occurring in a single sequence. nih.gov
The development of novel MCRs also provides a pathway to functionalized cyclohexene derivatives. researchgate.net For example, reactions combining aldehydes, dienophiles, and alcohols have been designed to generate substituted cyclohexenols, which are direct precursors to cyclohexenones. researchgate.net A hypothetical MCR for this compound could involve a Diels-Alder reaction where one of the components introduces the butyl group, followed by in-situ transformations to yield the final enone structure. Such strategies represent a modern and efficient approach to molecular synthesis. researchgate.net
Green Chemistry Principles in this compound Synthesis
Solvent-Free Reaction Conditions
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, such as toxicity, disposal, and purification. acs.orgscielo.org.mx Several synthetic methodologies for cyclohexenone derivatives have been successfully adapted to solvent-free environments.
One notable example is the ytterbium(III) triflate-promoted, zinc(II) chloride-catalyzed Conia-ene reaction of β-alkynic β-keto esters and β-diketones. organic-chemistry.org This method allows for the construction of cyclic enones under neat conditions, providing good yields. organic-chemistry.org The choice of substituents on the terminal alkynes can influence the selectivity towards the formation of either five- or six-membered rings. organic-chemistry.org
Another approach involves the aldol condensation of aldehydes and ketones catalyzed by zirconium chloride. This reaction proceeds rapidly and cleanly at room temperature without the need for a solvent, making it an environmentally benign method for producing compounds like 1,3-diaryl-2-propenones, which are related to the enone structure. researchgate.net
A patented method for producing 2-alkyl-2-cycloalken-1-ones highlights the advantages of carrying out the synthesis under solvent-free conditions to improve productivity and economic viability. google.com This process involves the dehydration and isomerization of a 1-(1-hydroxyalkyl)cycloalkanol derivative in the presence of an acid and a platinum group metal catalyst. google.com While the reaction can be performed in an inert organic solvent, the solvent-free approach is preferred. google.com
The following table summarizes key aspects of solvent-free synthesis methods relevant to cyclohexenone structures.
| Catalyst System | Reactants | Key Features |
| Ytterbium(III) triflate / Zinc(II) chloride | β-alkynic β-keto esters / β-diketones | Neat conditions, good yields. organic-chemistry.org |
| Zirconium chloride | Aldehydes and ketones | Room temperature, fast, clean reaction. researchgate.net |
| Acid and Platinum group metal | 1-(1-hydroxyalkyl)cycloalkanol | Improved productivity and economy. google.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. scielo.org.mxniscpr.res.in The ability of polar molecules and ionic liquids to couple effectively with microwave energy allows for rapid and uniform heating of the reaction mixture. scielo.org.mx
The synthesis of 3-alkoxy-2-cyclohexen-1-ones from 1,3-cyclohexanedione (B196179) and various alcohols has been achieved with excellent yields in as little as seven minutes under microwave irradiation. niscpr.res.in This method is significantly faster than traditional methods that require prolonged refluxing with a catalyst like p-toluenesulfonic acid. niscpr.res.in
Microwave irradiation has also been successfully applied to the synthesis of various heterocyclic compounds, demonstrating its broad applicability. For instance, 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones have been prepared in high yields using microwave-assisted reactions with easily accessible reagents. rsc.org Researchers have optimized reaction conditions, such as temperature and time, to achieve high yields efficiently. rsc.org Similarly, the synthesis of benzimidazole (B57391) derivatives has been significantly improved through microwave-assisted methods, often conducted in solvent-free or "dry media" conditions on solid supports. dergipark.org.tr
The rapid synthesis of the metal-organic framework CPO-27-Mg under microwave irradiation further illustrates the efficiency of this technique. mdpi.com The synthesis, which typically takes 30–70 hours under conventional conditions, was completed in just 10 minutes, yielding a product with high purity and good yield. mdpi.com
The table below highlights examples of microwave-assisted synthesis relevant to cyclic ketones and related structures.
| Product | Reactants | Key Advantages |
| 3-Alkoxy-2-cyclohexen-1-ones | 1,3-Cyclohexanedione, Alcohols | Reaction time of 7 minutes, excellent yields. niscpr.res.in |
| 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Substituted reagents | High yields, efficient protocol. rsc.org |
| Benzimidazole derivatives | 1,2-Diaminobenzenes, Esters/Acids | Rapid, solvent-free conditions possible. dergipark.org.tr |
| CPO-27-Mg (MOF) | Magnesium nitrate (B79036), Dihydroxyterephthalic acid | Drastically reduced reaction time (10 min vs. 30-70 h). mdpi.com |
Catalyst Reusability and Sustainable Practices
In the context of cyclohexenone synthesis, several reusable catalyst systems have been explored. For example, a copper(II)-based metal-organic framework (MOF), [Cu2(bipy)2(btec)]∞, has been used as a heterogeneous catalyst for the oxidation of cyclohexene to 2-cyclohexen-1-one. rsc.orgresearchgate.net This catalyst demonstrated high selectivity for the allylic oxidation product and could be recovered and reused for multiple catalytic runs with negligible leaching of the metal. rsc.orgresearchgate.net
Similarly, Ti-Beta zeolites have been shown to be highly active and selective catalysts for the epoxidation of unsaturated ketones like 2-cyclohexen-1-one, using hydrogen peroxide as a green oxidant. nankai.edu.cn The catalytic activity is linked to the framework Ti(IV) species, and these solid catalysts can be separated and potentially reused. nankai.edu.cn
Ion-exchanger-supported osmium tetroxide catalysts (Exchanger-OsO4) have been developed for the asymmetric dihydroxylation of olefins. acs.org These catalysts, particularly those on a resin support, can be quantitatively recovered by simple filtration and reused for several cycles with consistent activity and enantioselectivity. acs.org This approach also reduces the need for excess amounts of expensive chiral ligands. acs.org
A patented method for producing 2-cyclohexene-1-one involves the use of an acid catalyst in an organic solvent, with the potential for catalyst recycling to improve the industrial applicability and reduce environmental pollution. google.com
The table below details examples of reusable catalysts and their applications in reactions relevant to cyclohexenone synthesis.
| Catalyst | Reaction | Key Features |
| [Cu2(bipy)2(btec)]∞ (Cu-MOF) | Oxidation of cyclohexene | Heterogeneous, high selectivity, reusable for multiple runs. rsc.orgresearchgate.net |
| Ti-Beta zeolites | Epoxidation of 2-cyclohexen-1-one | Heterogeneous, uses H2O2 as oxidant, active and selective. nankai.edu.cn |
| Resin-OsO4 | Asymmetric dihydroxylation of olefins | Recoverable by filtration, consistent activity over multiple cycles. acs.org |
| Acid catalyst | Synthesis of 2-cyclohexene-1-one | Potential for recycling to reduce pollution. google.com |
Reactivity and Mechanistic Investigations of 2 Butyl 2 Cyclohexen 1 One
Nucleophilic Conjugate Addition Reactions (Michael Additions)
2-Butyl-2-cyclohexen-1-one, as an α,β-unsaturated ketone, is an excellent substrate for nucleophilic conjugate addition, also known as the Michael reaction. bloomtechz.comresearchgate.netwikipedia.org This class of reactions is fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the conjugated system is characterized by two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the double bond. The attack of a nucleophile can occur at either of these positions, leading to 1,2-addition or 1,4-addition (conjugate addition) products, respectively. libretexts.org
Regioselectivity (1,2- vs. 1,4-Addition) and Stereochemical Control
The regiochemical outcome of nucleophilic attack on this compound is highly dependent on the nature of the nucleophile. "Hard" nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition to the carbonyl group. In contrast, "soft" nucleophiles, like organocuprates (Gilman reagents), enolates, and thiols, preferentially undergo 1,4-conjugate addition. wikipedia.orglibretexts.org This selectivity is explained by Hard/Soft Acid/Base (HSAB) theory, where the carbonyl carbon is a "harder" electrophilic center and the β-carbon is "softer".
The stereochemistry of the Michael addition to cyclic systems like this compound is a critical aspect. The incoming nucleophile can approach the β-carbon from either the same face (syn) or the opposite face (anti) relative to existing substituents on the ring. For instance, in the addition of organocopper reagents to cyclohexenones with a substituent at the C4 position, the stereoselectivity is influenced by the nature of the organocuprate and the substituents on the enone. nih.gov Studies on related systems have shown that the axial attack of the nucleophile on the cyclohexenone ring is often favored, leading to specific diastereomers. nih.govbeilstein-journals.org The initial product of conjugate addition is a resonance-stabilized enolate ion, which is then protonated, typically at the α-carbon, to yield the final saturated ketone. libretexts.orgvaia.com
The stereochemical outcome can be influenced by the conformation of the transition state. For example, in the Michael addition of a cyclohexanone (B45756) enolate to an acceptor, the reaction can proceed through a more stable chair-like transition state or a higher-energy twist-boat conformation, leading to different stereoisomeric products. youtube.com
Table 1: Regioselectivity of Nucleophiles with α,β-Unsaturated Ketones
| Nucleophile Type | Predominant Mode of Addition | Product Type |
| Organocuprates (R₂CuLi) | 1,4-Conjugate Addition | Saturated Ketone |
| Enolates | 1,4-Conjugate Addition | 1,5-Dicarbonyl Compound |
| Thiols/Thiolates | 1,4-Conjugate Addition | β-Thioether Ketone |
| Grignard Reagents (RMgX) | 1,2-Addition | Allylic Alcohol |
| Organolithium Reagents (RLi) | 1,2-Addition | Allylic Alcohol |
This table provides a general overview of the expected regioselectivity based on common nucleophile classes.
Catalytic Asymmetric Michael Additions
The development of catalytic asymmetric Michael additions has been a significant area of research, enabling the synthesis of chiral molecules with high enantioselectivity. researchgate.net This is often achieved using chiral catalysts that can discriminate between the enantiotopic faces of the prochiral enone or the prochiral nucleophile. researchgate.net
Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, have been successfully employed. researchgate.netscispace.com For example, chiral amino alcohols derived from L-hydroxyproline or (S)-proline can catalyze the addition of thiols to 2-cyclohexen-1-one (B156087) with good optical yields. scispace.com The efficiency and enantioselectivity of these reactions are often dependent on the catalyst structure, solvent, and temperature. scispace.com In one study, the addition of p-t-butylbenzenethiol to 2-cyclohexen-1-one catalyzed by (2S, 4S)-2-anilinomethyl-1-ethyl-4-hydroxypyrrolidine in toluene (B28343) at -5 °C yielded the corresponding adduct with 88% enantiomeric excess (ee). scispace.com
Metal-based catalysts, such as those involving nickel(II)-diamine complexes, have also proven effective for the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, a related class of Michael acceptors. acs.org These catalytic systems often involve the formation of a chiral complex that coordinates to the substrate, thereby directing the nucleophilic attack to one face of the molecule.
Table 2: Examples of Catalytic Asymmetric Michael Additions to Cyclohexenones
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Temp (°C) | ee (%) |
| 2-Cyclohexen-1-one | p-t-Butylbenzenethiol | (2S, 4S)-2-Anilinomethyl-1-ethyl-4-hydroxypyrrolidine | Toluene | -5 | 88 |
| 2-Cyclohexen-1-one | Thiophenol | γ-Amino alcohol derived from D-glucose | Toluene | RT | 56 |
| 2-Cyclohexen-1-one | 4-tert-Butylthiophenol | γ-Amino alcohol derived from D-glucose | Toluene | RT | 77 |
This table summarizes selected data from studies on catalytic asymmetric Michael additions to 2-cyclohexen-1-one. scispace.comtandfonline.com RT = Room Temperature.
Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. This compound, with its electron-deficient double bond, can participate as a component in these reactions, most notably in cycloadditions.
Diels-Alder Cycloadditions and Diastereoselectivity
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In this reaction, this compound acts as the dienophile ("diene-loving" component), reacting with a conjugated diene. The presence of the electron-withdrawing carbonyl group activates the double bond of the cyclohexenone, making it a good dienophile for reactions with electron-rich dienes. bloomtechz.comtotal-synthesis.com
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is well-established. For instance, the reaction of 2-carbomethoxy-2-cyclohexen-1-one (a related compound) with isoprene (B109036) under Lewis acid catalysis proceeds with high regioselectivity to give the "para" adduct. researchgate.net The stereoselectivity of the Diels-Alder reaction is also a key feature. The "endo rule," which is often observed, predicts that the substituents of the dienophile will be oriented towards the newly forming double bond in the transition state, a preference often attributed to secondary orbital interactions. total-synthesis.comcaltech.edu However, steric effects can sometimes override this preference. researchgate.net
In reactions involving cyclic dienophiles like this compound, the diastereoselectivity can be high, leading to the formation of specific stereoisomers of the resulting bicyclic or polycyclic adducts. The diastereoselectivity can be influenced by the reaction temperature and the specific diene used. researchgate.net
Other Cycloaddition Pathways
Beyond the classic [4+2] Diels-Alder reaction, 2-cyclohexen-1-one and its derivatives can participate in other cycloaddition pathways. For example, [2+2] photocycloadditions can occur between an enone and an alkene upon photochemical irradiation, leading to the formation of a cyclobutane (B1203170) ring. acs.org These reactions often proceed through a triplet 1,4-biradical intermediate. acs.org
Furthermore, higher-order cycloadditions, such as [8+2] cycloadditions, have been reported for reactions between dienamines derived from 2-cyclohexen-one and tropones or heptafulvenes, catalyzed by cinchona alkaloids. acs.org These reactions can be highly selective, with the outcome ([8+2] vs. [4+2] adducts) depending on the substituents and the reversibility of the initial cycloaddition step. acs.org
Transformations of the Carbonyl Moiety
The carbonyl group of this compound is a key functional group that can undergo a variety of transformations. While nucleophilic attack often occurs at the β-carbon in conjugate additions, direct attack at the carbonyl carbon (1,2-addition) can be achieved with certain reagents, as mentioned previously. wikipedia.org
Reduction of the carbonyl group is a common transformation. Depending on the reducing agent and reaction conditions, different products can be obtained. For example, selective hydrogenation of the carbon-carbon double bond of 2-cyclohexen-1-one to yield cyclohexanone can be achieved with high selectivity using specific catalysts like Pt-MCM-41. researchgate.netchemicalbook.com Conversely, reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the carbonyl group to a hydroxyl group, yielding an allylic alcohol, while leaving the C=C double bond intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the carbonyl group and the double bond.
The Baeyer-Villiger oxidation is another important reaction of the carbonyl group in cyclic ketones. beilstein-journals.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). beilstein-journals.org This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).
Reduction Strategies and Stereocontrol
The reduction of the carbonyl group in 2-substituted cyclohexenones is a critical transformation, and achieving stereocontrol is a significant objective. The choice of reducing agent and reaction conditions dictates the stereochemical outcome, leading to either syn or anti products.
Several strategies have been developed for the stereoselective reduction of cyclohexenone systems.
Hydride Reagents : The facial selectivity of hydride attack is influenced by steric and electronic factors. For 2-substituted cyclohexanones, reduction with reagents like lithium aluminum hydride (LiAlH₄) can proceed through various transition states, with the metal counterion coordinating to the carbonyl oxygen. vub.ac.be The approach of the hydride can be either axial or equatorial, and the substituent at the C2 position plays a crucial role in directing the incoming nucleophile. vub.ac.besbq.org.br For instance, the Luche reduction, which uses sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is known for its high selectivity in reducing enones to allylic alcohols. A diastereoselective Luche reduction of a complex bis(cyclohexenone) derivative has been shown to provide the corresponding bis(allylic alcohol) as a single detectable diastereomer. rsc.org
Enzymatic Reductions : Biocatalysis offers a powerful method for achieving high stereoselectivity. The use of microorganisms like Saccharomyces cerevisiae has been successful in the stereoselective reduction of 2-substituted cyclohexanones, yielding products with greater than 99% enantiomeric purity. nih.gov Furthermore, ene-reductases such as OPR3 and YqjM have been employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrizing hydrogenation of prochiral precursors, generating valuable quaternary stereocenters with high enantioselectivity. nih.gov
Table 1: Comparison of Reduction Strategies for Substituted Cyclohexenones This table is interactive. Click on the headers to sort the data.
| Method | Reagent(s) | Key Feature | Stereochemical Outcome | Reference(s) |
|---|---|---|---|---|
| Hydride Reduction | LiAlH₄, N-Selectride | Dependent on substituent position and hydride approach | Can be tuned to yield axial or equatorial alcohols | vub.ac.be, sbq.org.br |
| Luche Reduction | NaBH₄, CeCl₃ | High 1,2-selectivity for enones | Highly diastereoselective for allylic alcohols | rsc.org |
| Enzymatic Reduction | Saccharomyces cerevisiae | High enantioselectivity | Can produce products with >99% ee | nih.gov |
| Ene-Reductase Catalysis | OPR3, YqjM | Asymmetric desymmetrization | Creates quaternary stereocenters with >99% ee | nih.gov |
Enolization and α-Functionalization Reactions
The protons on the α-carbon (C6) of the cyclohexenone ring are acidic and can be removed by a strong base to form an enolate. wikipedia.org This enolate intermediate is a powerful nucleophile that can react with various electrophiles, leading to α-functionalization. For 2-substituted enones like this compound, this provides a route to introduce substituents at the C6 position.
While specific studies on the α-functionalization of this compound are not prevalent, the principles are well-established for related structures like 2-methyl-2-cyclohexen-1-one, which can undergo nucleophilic substitution reactions at the α-position. The process involves the formation of a stabilized enolate, which can then be trapped by an electrophile. This strategy is a powerful tool for carbon-carbon bond formation. A related example is the Birch reduction/alkylation of aromatic carboxylic acid derivatives, where an enolate formed during the reduction is productively trapped to create a new quaternary carbon center with high diastereoselectivity. nih.gov
Reaction Mechanism Elucidation
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Techniques such as kinetic isotope effect studies and computational chemistry are invaluable in this pursuit.
Kinetic Isotope Effects (KIEs) for Rate-Limiting Step Determination
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction by measuring the change in reaction rate when an atom is replaced by its isotope. wikipedia.org
Studies on the parent compound, 2-cyclohexen-1-one, provide significant mechanistic insight.
Epoxidation : In the epoxidation of 2-cyclohexen-1-one with tert-butyl hydroperoxide, a large ¹²C/¹³C KIE of approximately 1.032 was observed at the β-carbon (C3), while a much smaller KIE of 1.010 was found at the α-carbon (C2). nih.govacs.org These results strongly indicate that the initial nucleophilic addition of the hydroperoxide to the double bond is the rate-limiting step of the reaction. nih.govacs.org
Cuprate Addition : For the conjugate addition of lithium dibutylcuprate to cyclohexenone, ¹³C KIEs were determined for both the enone and the butyl group of the cuprate. The results, particularly the significant KIE at the α-carbon of the butyl group, are consistent with a rate-determining reductive elimination step from a copper(III) intermediate. acs.org
Proton Transfer : In proton transfer reactions involving DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base, large primary deuterium (B1214612) KIEs (kH/kD) have been observed, with values as high as 10-13, indicating that C-H bond cleavage is central to the rate-determining step. cdnsciencepub.com
Table 2: Selected Kinetic Isotope Effects in Reactions of Cyclohexenone This table is interactive. Click on the headers to sort the data.
| Reaction | Isotope Position | KIE Value (k_light / k_heavy) | Inferred Rate-Limiting Step | Reference(s) |
|---|---|---|---|---|
| Epoxidation | C3 (β-carbon) | ~1.032 | Nucleophilic Addition | nih.gov, acs.org |
| Epoxidation | C2 (α-carbon) | 1.010 | Nucleophilic Addition | nih.gov, acs.org |
| Cuprate Addition | Cα of butyl group | 1.042 | Reductive Elimination | acs.org |
| Proton Transfer | C-H vs C-D | 10.1 - 13.0 | Proton/Deuteron Transfer | cdnsciencepub.com |
Transition State Characterization
Computational chemistry, particularly Density Functional Theory (DFT), allows for the characterization of transition state (TS) structures, providing insight into reaction barriers and stereoselectivity.
For the epoxidation of cyclohexenone, theoretical calculations support the experimental KIE data, favoring a rate-limiting addition step. nih.govacs.org The calculations predict that the stereochemistry is governed by a preference for an initial axial attack of the nucleophile on the ring. nih.govacs.org Similarly, in the hydride reduction of substituted cyclohexanones, the stereochemical outcome can be rationalized by analyzing the relative energies of the four possible transition states, which differ in whether the attack is anti or syn to the substituent. vub.ac.be DFT calculations have also been used to model the stepwise mechanism of [2+2] cycloaddition reactions of cyclohexenone, identifying the geometries of the transition states for the formation of the intermediate. researchgate.net
Intermediate Identification in Reaction Pathways
The identification or postulation of intermediates is key to building a complete picture of a reaction pathway.
In the Baeyer-Villiger oxidation of cyclic ketones, a key intermediate is the "Criegee intermediate" (a tetrahedral peroxyacetal). The subsequent migration and cleavage steps determine the final product. beilstein-journals.org
During the epoxidation of cyclohexenone with tert-butyl hydroperoxide, an enolate intermediate is formed after the initial nucleophilic attack. nih.gov Calculations suggest that the subsequent ring-closure to the epoxide has a low energy barrier and that the formation of the preceding 3-t-butylperoxycyclohexanone intermediate is reversible. nih.gov
Photochemical [2+2] cycloadditions of cyclohexenones are proposed to proceed through the formation of a 1,4-diradical intermediate after the excited-state enone adds to an alkene. msu.edu This diradical can then cyclize to form the cyclobutane product. msu.edu
Radical Reactions and Photochemical Transformations
The double bond in this compound makes it susceptible to both radical reactions and photochemical transformations.
Photochemical [2+2] cycloaddition is a powerful method for constructing cyclobutane rings. msu.edu Typically, direct irradiation of an enone like cyclohexenone populates an excited triplet state, which can be trapped by an alkene to form a 1,4-diradical intermediate that subsequently closes to the cycloadduct. msu.eduacs.org These reactions can be performed intramolecularly; for example, 2-(2′-alkenyloxy)cyclohex-2-enones undergo intramolecular [2+2] photocycloaddition with a high degree of diastereoselectivity when irradiated in the presence of a sensitizer (B1316253) like thioxanthen-9-one. nih.gov Lewis acids can also be used to catalyze and induce enantioselectivity in these photochemical reactions by complexing to the carbonyl oxygen. acs.orgresearchgate.net
The compound can also participate in radical addition reactions. A study on the reaction of 2-cyclohexen-1-one with nitrate (B79036) radicals (NO₃), important in nighttime atmospheric chemistry, found that the reaction proceeds via addition to the double bond. researchgate.net The analysis of the products revealed the formation of a series of nitrate esters. researchgate.net In related systems, irradiation can lead to homolytic bond cleavage, generating radical intermediates that drive further reactions.
Advanced Spectroscopic and Computational Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2-Butyl-2-cyclohexen-1-one, offering detailed insights into its molecular framework and spatial arrangement.
2D NMR Techniques for Complex Structural and Stereochemical Assignment
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in this compound, especially for resolving signal overlap and establishing connectivity within the molecule. creative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies protons that are scalar (J)-coupled, revealing the connectivity between adjacent protons in the cyclohexenone ring and the butyl side chain. creative-biostructure.comlongdom.orghuji.ac.il Cross-peaks in the COSY spectrum establish the sequence of protons, which is crucial for tracing the carbon backbone. longdom.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. creative-biostructure.comhuji.ac.il It is instrumental in assigning the ¹³C chemical shifts based on the already assigned proton resonances, providing a clear map of the C-H connections. researchgate.netipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). ipb.pt It is particularly useful for identifying quaternary carbons, such as the carbonyl carbon (C1) and the C2 carbon of the double bond, by their correlation with nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. ipb.pt For this compound, NOESY can help determine the preferred orientation of the butyl group relative to the cyclohexenone ring.
These 2D NMR methods, when used in conjunction, allow for a complete and detailed assignment of the molecular structure and stereochemistry of this compound. ipb.ptresearchgate.net
Table 1: Representative 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Provided |
| COSY | ¹H – ¹H | Identifies adjacent protons, establishing the spin system of the ring and side chain. |
| HSQC | ¹H – ¹³C (¹J) | Correlates protons to their directly bonded carbons for unambiguous carbon assignment. |
| HMBC | ¹H – ¹³C (²⁻³J) | Reveals long-range connectivity, crucial for assigning quaternary carbons and linking the butyl group to the ring. |
| NOESY | ¹H – ¹H (through space) | Determines spatial proximity of protons, aiding in conformational and stereochemical analysis. |
Dynamic NMR for Conformational Analysis
The cyclohexenone ring in this compound is not planar and can exist in different conformations, such as half-chair or twist-boat forms. researchgate.netyoutube.com The butyl side chain also possesses rotational freedom. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational dynamics. researchgate.netlibretexts.org
By recording NMR spectra at variable temperatures, it is possible to observe changes in the appearance of the signals. researchgate.net At room temperature, the interconversion between different conformers may be rapid on the NMR timescale, resulting in averaged signals. As the temperature is lowered, this interconversion slows down, and at a certain point (the coalescence temperature), the signals for the individual conformers may become resolved. libretexts.org
Analysis of the temperature-dependent spectral changes allows for the determination of the energy barriers (activation free energy, ΔG‡) for conformational processes like ring inversion or rotation around the C-C bond connecting the butyl group. researchgate.netsikhcom.net This information is vital for understanding the molecule's flexibility and the relative stability of its different spatial arrangements. researchgate.netunibas.it
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring
Mass spectrometry provides information about the molecular weight and elemental composition of this compound. More importantly, analysis of the fragmentation patterns under techniques like electron ionization (EI) reveals key structural features. wikipedia.org As an α,β-unsaturated ketone, this compound exhibits characteristic fragmentation pathways. acs.orgresearchgate.net
Common fragmentation processes for cyclic ketones include:
α-cleavage: Breakage of the bond adjacent to the carbonyl group. For this compound, this could involve the loss of the butyl radical or cleavage within the ring. libretexts.orglibretexts.org
McLafferty Rearrangement: If a γ-hydrogen is available on the butyl chain, a rearrangement can occur, leading to the elimination of a neutral alkene (e.g., butene) and the formation of a characteristic enol radical cation. wikipedia.org
Retro-Diels-Alder Reaction: The cyclohexene (B86901) ring can undergo a retro-Diels-Alder fragmentation, breaking the ring into smaller, stable fragments. wikipedia.org
The fragmentation of α,β-unsaturated ketones is influenced by the position of the double bond and the substituents. researchgate.netresearchgate.net The initial ionization often occurs at the carbonyl oxygen. researchgate.netnih.gov The resulting radical cation can then undergo various rearrangements and cleavages. gatech.edu The presence of the butyl group will lead to characteristic losses of alkyl fragments (e.g., C₄H₉, C₃H₇, C₂H₅). libretexts.orggatech.edu High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition.
Table 2: Potential Fragmentation Pathways for this compound in MS
| Fragmentation Process | Neutral Loss | Resulting Ion Structure |
| α-Cleavage | •C₄H₉ | Cyclohexenone cation |
| McLafferty Rearrangement | C₄H₈ | Enol radical cation of cyclohexenone |
| Retro-Diels-Alder | C₂H₄ | Butadienylketone radical cation |
| Loss of CO | CO | C₉H₁₆ radical cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Studies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its bonds. nih.gov For this compound, these methods are excellent for identifying functional groups and probing conformational details. researchgate.netresearchgate.net
Carbonyl (C=O) Stretch: The most prominent band in the IR spectrum of an α,β-unsaturated ketone like this compound is the C=O stretching vibration. Conjugation with the C=C double bond lowers its frequency compared to a saturated cyclohexanone (B45756). This band is typically observed in the range of 1665-1685 cm⁻¹. researchgate.netrsc.org Its exact position can be sensitive to the molecular conformation and solvent polarity.
Alkene (C=C) Stretch: The C=C stretching vibration of the cyclohexenone ring appears in the 1600-1650 cm⁻¹ region. This band is often strong in the Raman spectrum.
C-H Stretches: Vibrations corresponding to sp² C-H (vinylic) and sp³ C-H (aliphatic, from the ring and butyl chain) are found around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. nist.gov
Low-Frequency Modes: The far-IR and Raman spectra contain information about low-energy vibrations, such as ring-puckering and other skeletal modes. researchgate.netdntb.gov.ua These vibrations are directly related to the molecule's conformation. researchgate.net Theoretical calculations are often used to assign these complex low-frequency modes. researchgate.net
Comparing experimental IR and Raman spectra with those predicted by computational methods can help to confirm the most stable conformation of the molecule. researchgate.netresearchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
| C=O Stretch (conjugated) | 1665 - 1685 | IR (strong), Raman (medium) |
| C=C Stretch | 1600 - 1650 | IR (medium), Raman (strong) |
| sp² C-H Stretch | 3000 - 3100 | IR (medium), Raman (medium) |
| sp³ C-H Stretch | 2850 - 3000 | IR (strong), Raman (strong) |
| Ring Puckering/Skeletal | < 400 | Far-IR, Raman |
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by providing a theoretical framework to understand the properties of this compound at an electronic level. rsc.orgaps.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. aps.orgacs.org
Geometry Optimization: DFT calculations can predict the most stable three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. This allows for the identification of the lowest energy conformer(s). researchgate.netresearchgate.net
Electronic Properties: DFT can be used to calculate various electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. nih.gov For an α,β-unsaturated ketone, the LUMO is typically localized over the C=C-C=O system, indicating that this region is susceptible to nucleophilic attack. rsc.org
Spectroscopic Prediction: DFT can predict vibrational frequencies (IR and Raman) and NMR chemical shifts. unibas.itresearchgate.net Comparing these calculated values with experimental data is a powerful method for confirming structural assignments and understanding the origins of observed spectral features. researchgate.net
Reactivity Prediction: DFT can be used to model reaction pathways and calculate activation energies, providing a theoretical understanding of the molecule's chemical behavior, for instance, in cycloaddition or reduction reactions. researchgate.netuio.no The calculated electrostatic potential map can highlight the electron-rich (e.g., carbonyl oxygen) and electron-poor (e.g., β-carbon) regions of the molecule, predicting sites of electrophilic and nucleophilic attack, respectively. researchgate.net
By combining these advanced spectroscopic and computational methods, a detailed and robust characterization of this compound can be achieved, providing a fundamental understanding of its structure, dynamics, and chemical properties.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations serve as a powerful computational tool for exploring the conformational landscape of cyclic molecules like this compound. nih.gov The cyclohexene ring is not planar and can adopt several conformations, such as half-chair, boat, and twist-boat forms. The presence of a bulky butyl group and a carbonyl group significantly influences the conformational preferences and the energy barriers for interconversion between these states. nih.gov
MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. These simulations can reveal the distribution of accessible conformations and the dynamics of transitions between them at various temperatures. nih.gov For this compound, the primary conformations of interest are variations of the half-chair, which is typical for cyclohexene rings. The butyl group at the C2 position and the ketone at C1 introduce specific steric and electronic effects that dictate the most stable arrangement.
The simulation would typically explore the potential energy surface of the molecule, identifying low-energy conformers. The relative populations of these conformers can be estimated using the Boltzmann distribution based on their calculated energies. nih.gov Key parameters analyzed include dihedral angles of the ring, the orientation of the butyl group, and the ring inversion barriers. nih.govacs.org
Table 1: Illustrative Conformational Analysis Data from MD Simulations for Substituted Cyclohexenones This table presents hypothetical data based on typical findings for substituted cyclohexene systems to illustrate the output of MD simulations.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C4-C5-C6-C1) | Butyl Group Orientation | Population (%) |
| Half-Chair 1 | 0.00 | ~ -50° | Pseudo-equatorial | 75 |
| Half-Chair 2 | 1.20 | ~ +50° | Pseudo-axial | 20 |
| Twist-Boat | 5.50 | ~ +30° | - | 5 |
Prediction and Interpretation of Spectroscopic Data
Quantum chemical calculations are indispensable for the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. q-chem.comschoolwires.net For this compound, these computational methods can provide highly accurate predictions that aid in structural confirmation and analysis.
Methods like Density Functional Theory (DFT) are commonly used to calculate the NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. science.govfrontiersin.org The process involves first optimizing the molecular geometry to find its lowest energy structure. q-chem.com Then, properties like nuclear magnetic shielding tensors (for NMR) and the Hessian matrix (for IR frequencies) are calculated. q-chem.com Calculated NMR shieldings are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). q-chem.com
For this compound, key expected spectroscopic features include:
¹H NMR: Signals for the vinylic proton, allylic protons, and the protons of the butyl group. Their chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the molecule's conformation.
¹³C NMR: Resonances for the carbonyl carbon, the two sp² carbons of the double bond, and the sp³ carbons of the ring and the butyl chain. The carbonyl and C2/C3 carbons are particularly characteristic. tue.nl
IR Spectroscopy: A strong absorption band for the C=O stretch of the α,β-unsaturated ketone and a band for the C=C stretch. schoolwires.net The position of the C=O band is sensitive to conjugation and ring strain.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table illustrates a comparison between theoretically predicted and potential experimental spectroscopic values, based on principles from computational chemistry. nih.gov
| Spectrum | Feature | Predicted Value | Typical Experimental Range |
| ¹³C NMR | Carbonyl (C=O) | 199.5 ppm | 198-202 ppm |
| ¹³C NMR | Alkene (C2) | 140.2 ppm | 138-142 ppm |
| ¹³C NMR | Alkene (C3) | 150.8 ppm | 149-153 ppm |
| ¹H NMR | Vinylic (H3) | 6.85 ppm | 6.7-7.0 ppm |
| IR | C=O Stretch | 1678 cm⁻¹ | 1670-1685 cm⁻¹ |
| IR | C=C Stretch | 1615 cm⁻¹ | 1610-1625 cm⁻¹ |
Quantum Chemical Investigations of Reaction Pathways and Energy Barriers
Quantum chemical calculations are crucial for investigating the mechanisms of reactions involving this compound. nih.gov As an α,β-unsaturated ketone, it can undergo various transformations, such as nucleophilic (Michael) addition, cycloadditions, and reactions at the carbonyl group. Computational studies can map the potential energy surface for these reactions, identifying transition states and intermediates. nih.gov
Studies on similar cyclic enones have shown that computational methods can elucidate reaction mechanisms, rationalize stereochemical outcomes, and even guide the development of new synthetic methods. nih.govacs.orgrsc.org For this compound, such investigations could explore its reactivity with various nucleophiles, its behavior in pericyclic reactions, or its potential for catalytic dehydrogenation to the corresponding phenol. acs.org
Table 3: Illustrative Calculated Energy Barriers for Potential Reactions of this compound This table provides hypothetical data based on quantum chemical studies of analogous α,β-unsaturated systems to show how energy barriers for competing pathways can be compared. chemrxiv.orgupenn.edunih.gov
| Reaction Type | Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
| Michael Addition (with Me₂CuLi) | Equatorial Attack | 12.5 | Kinetically Favored |
| Michael Addition (with Me₂CuLi) | Axial Attack | 14.8 | Kinetically Disfavored |
| Weitz-Scheffer Epoxidation | Attack on α-face | 15.2 | Favored |
| Weitz-Scheffer Epoxidation | Attack on β-face | 17.1 | Disfavored |
| Dehydrogenation (Pd/C catalyst) | Keto-Enol Tautomerization | 18.0 | Rate-determining step |
2 Butyl 2 Cyclohexen 1 One As a Synthetic Building Block
Precursor in the Total Synthesis of Complex Natural Products
The α,β-unsaturated ketone moiety within 2-butyl-2-cyclohexen-1-one is a key feature that allows for its participation in a variety of carbon-carbon bond-forming reactions, which are fundamental to the total synthesis of natural products. Its structural framework is found within or can be elaborated to form the core of numerous bioactive molecules.
Research has shown that derivatives of 2-cyclohexen-1-one (B156087) are instrumental in synthesizing terpenoid-like skeletons of bioactive natural products. lookchem.com The ability to introduce substituents at various positions on the cyclohexenone ring, such as the butyl group in this compound, provides a strategic advantage in tailoring the synthesis towards a specific natural product target. The reactivity of the enone system allows for conjugate additions, aldol (B89426) condensations, and other annulation strategies to build polycyclic systems often found in nature.
For instance, the synthesis of various natural products leverages the reactivity of cyclohexenone derivatives. Methodologies such as copper-mediated Michael additions to enones like 2-methyl-2-cyclohexenone are employed to create key stereocenters. mdpi.com While not a direct use of the butyl-substituted variant, these strategies highlight the potential of substituted cyclohexenones as precursors. The general reactivity of the cyclohexenone core is widely applicable in the construction of complex molecules, including marine natural products and alkaloids. mdpi.comnih.gov
The following table summarizes examples of reactions where cyclohexenone derivatives are used as precursors in the synthesis of complex molecules.
| Reaction Type | Reagents & Conditions | Product Type | Relevance to Natural Product Synthesis |
| Michael Addition | Cu-mediated, Lewis acid, chiral ligand | Stereoselective formation of C-C bonds | Construction of chiral centers found in many natural products. mdpi.com |
| Annulation | Base-catalyzed Robinson annulation | Polycyclic ketone structures | Formation of steroid and terpenoid frameworks. |
| [5 + 1] Cycloaddition | Cationic Rh(I) catalyst, CO | β,γ-cyclohexenones or α,β-cyclohexenones | Access to diverse cyclic scaffolds. organic-chemistry.org |
| Intramolecular Heck Reaction | Pd(OAc)₂, Et₃N | Cyclic compounds | Formation of complex ring systems. mdpi.com |
Chiral Auxiliary or Ligand Component in Asymmetric Catalysis
The development of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This compound and its parent structure, 2-cyclohexen-1-one, can play a significant role in asymmetric catalysis, either as a substrate for developing new catalytic methods or as a scaffold for creating chiral ligands and auxiliaries. wikipedia.orgresearchgate.net
A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to guide the stereochemical outcome of a reaction. wikipedia.org While this compound itself is not a traditional chiral auxiliary, its prochiral nature makes it an excellent substrate for testing the efficacy of new chiral catalysts and auxiliaries in asymmetric transformations like conjugate additions. mdpi.com
Furthermore, the cyclohexene (B86901) framework can be functionalized to create chiral ligands for transition metal catalysis. For example, chiral diamines derived from a cyclohexene backbone have been synthesized and used in asymmetric reactions. metu.edu.tr These ligands can coordinate with a metal center, creating a chiral environment that induces enantioselectivity in reactions such as hydrogenations, epoxidations, and carbon-carbon bond formations. beilstein-journals.orgacs.org The synthesis of chiral bis(NHC) ligands based on a chiral trans-1,2-diaminocyclohexane backbone has been reported for use in copper-catalyzed asymmetric conjugate addition reactions to enones. mdpi.com
Below is a table detailing the use of cyclohexenone derivatives in asymmetric catalysis.
| Role | Catalytic System/Reaction | Example | Outcome |
| Substrate | Asymmetric Michael Addition | 2-Cyclohexen-1-one with thiophenol catalyzed by chiral calixarenes. beilstein-journals.org | Formation of a chiral thioether with moderate enantioselectivity. beilstein-journals.org |
| Substrate | Asymmetric Conjugate Addition | 2-Cyclohexen-1-one with Et₂Zn catalyzed by a Cu-bis(NHC) complex. mdpi.com | High yield and enantioselectivity of the resulting 3-ethylcyclohexanone. mdpi.com |
| Ligand Backbone | Asymmetric Hydrogenation | Rh(I) and Ir(I) complexes with ligands derived from (S)-valinol. mdpi.com | Enantioselective reduction of ketones. mdpi.com |
| Ligand Backbone | Asymmetric Suzuki–Miyaura Coupling | Pd(II) complex with a bis(NHC) ligand derived from trans-1,2-diaminocyclohexane. mdpi.com | Formation of chiral biaryl compounds. mdpi.com |
Intermediate in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a major class of organic molecules with widespread applications in pharmaceuticals, agrochemicals, and materials. This compound can serve as a valuable intermediate in the synthesis of various heterocyclic systems.
The enone functionality allows for reactions with binucleophiles to construct heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole-type structures. Similarly, reaction with ureas or thioureas can yield pyrimidine-based heterocycles. The versatility of the cyclohexenone core enables its transformation into a range of nitrogen-, oxygen-, and sulfur-containing heterocycles. nih.gov
Strained polycyclic oxetanes, which can be generated from Diels-Alder adducts of cyclic dienes and enones like 2-cyclohexen-1-one, undergo rearrangements to form complex heterocyclic structures. nih.gov This highlights the potential of the cyclohexenone framework to be converted into more elaborate heterocyclic systems.
Applications in Material Science Research (e.g., as Monomers for Polymer Synthesis)
The reactivity of the double bond in this compound suggests its potential use as a monomer in polymerization reactions. The ability to undergo radical or other types of polymerization could lead to the formation of functional polymers with unique properties imparted by the cyclic ketone structure.
While direct polymerization of this compound is not widely reported, the functionalization of polymers with related cyclic structures is an active area of research. For example, functional monomers containing cyclic esters are used in ring-opening polymerization to create biodegradable polymers. rsc.org The cyclohexenone moiety could potentially be incorporated into polymer backbones or as a pendant group to introduce specific functionalities. These functionalities could be used for cross-linking or for further post-polymerization modifications. rsc.org
The development of polymers derived from monomers like this compound could lead to new materials with applications in areas such as coatings, adhesives, and advanced composites. The carbonyl group and the cyclic nature of the monomer unit would be expected to influence the thermal and mechanical properties of the resulting polymer.
Development of Functionalized Derivatives for Chemical Libraries
Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads and biological probes. The synthesis of these libraries often relies on the use of versatile scaffolds that can be easily and systematically modified to generate a large number of derivatives.
This compound is an attractive scaffold for the development of chemical libraries due to its multiple points of functionalization. The carbonyl group, the double bond, and the allylic and alpha-to-carbonyl positions can all be targeted for chemical modification. This allows for the introduction of a wide range of substituents and functional groups, leading to a library of structurally diverse compounds.
For example, a tungsten-anisole complex has been used to generate 3,6-substituted cyclohexenes for creating highly diversified chemical libraries, demonstrating the utility of the cyclohexene core in this area. researchgate.net The ability to connect two different molecular fragments using a cyclohexene linker allows for the rapid generation of three-dimensional molecules, which are often more effective as drug candidates. researchgate.net The functionalization of the this compound scaffold can be achieved through a variety of reactions, including Michael additions, aldol reactions, and transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgwikipedia.org
Future Research Directions and Unexplored Avenues
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
A primary objective in modern organic synthesis is the control of stereochemistry. For 2-Butyl-2-cyclohexen-1-one, which can serve as a chiral building block, the development of synthetic routes that precisely control the arrangement of atoms in three-dimensional space is of paramount importance. Future work will likely focus on creating quaternary carbon centers with high fidelity, a common challenge in the synthesis of complex natural products.
Key areas for future investigation include:
Catalytic Enantioselective Alkylation: Expanding on known palladium-catalyzed methodologies, new research could focus on developing novel chiral ligands that improve the enantiomeric excess (ee) in the formation of stereogenic quaternary carbons.
Organocatalysis: The use of small organic molecules as catalysts offers a green and effective alternative to metal-based catalysts. Future routes could employ cooperative iminium-base catalysis, potentially using tunable catalysts derived from natural products like cinchona alkaloids, to achieve high enantioselectivity (95-98% ee) in isomerization or conjugate addition reactions.
Diastereoselective Michael Additions: Research into cascade reactions, such as the inter- and intramolecular double Michael addition strategy, could yield highly functionalized and substituted cyclohexanone (B45756) cores with complete diastereoselectivity. innopharmaeducation.com This involves the careful selection of substrates and phase-transfer catalysts to direct the stereochemical outcome of multiple bond-forming events in a single pot. innopharmaeducation.com
| Catalytic Approach | Potential Reaction | Target Stereochemistry | Anticipated Outcome |
| Chiral Ligand Metal Catalysis | Palladium-catalyzed allylic alkylation | Enantioselective | Formation of quaternary stereocenters with >98% ee. |
| Organocatalysis | Cinchona alkaloid-catalyzed isomerization | Enantioselective | Access to optically active isomers with >95% ee. rsc.org |
| Phase-Transfer Catalysis | Cascade double Michael addition | Diastereoselective | Synthesis of highly substituted cyclohexanones with >95:5 dr. innopharmaeducation.com |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by accelerating discovery and optimization. mt.com Instead of relying on traditional, iterative experimentation, ML algorithms can analyze vast datasets of chemical reactions to predict outcomes and suggest optimal conditions. bruker.com
Future applications in the synthesis of this compound include:
Reaction Condition Optimization: ML models, particularly Bayesian optimization, can efficiently explore the complex, multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, concentration) to maximize yield and selectivity. americanpharmaceuticalreview.com This can significantly reduce the number of experiments needed, saving time and resources. americanpharmaceuticalreview.com
Predictive Synthesis Planning: Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic routes. bruker.com For a target like this compound, AI could suggest alternative starting materials or reaction pathways that are more cost-effective or sustainable.
Autonomous Laboratories: The combination of ML algorithms with robotic platforms can create "self-driving" labs capable of designing, executing, and optimizing chemical reactions with minimal human intervention. bruker.com
| AI/ML Application | Objective | Required Data | Potential Impact |
| Bayesian Optimization | Maximize reaction yield and selectivity. | Reaction parameters (temperature, time, concentration), yields, and selectivity data. | Reduced experimental cost and time; faster process development. americanpharmaceuticalreview.com |
| Computer-Aided Synthesis Planning | Discover novel and efficient synthetic routes. | Large-scale reaction databases (e.g., Reaxys, SciFinder). | Identification of more sustainable or economical pathways. bruker.com |
| Automated Robotic Platforms | High-throughput screening and optimization. | Real-time analytical data integrated with ML models. | Accelerated discovery of optimal reaction conditions. |
Exploration of Sustainable and Biocatalytic Transformations
Green chemistry principles are increasingly guiding synthetic strategy, emphasizing the use of renewable resources, milder reaction conditions, and the reduction of hazardous waste. Biocatalysis, which uses enzymes to perform chemical reactions, is a cornerstone of this movement. mt.com
Unexplored avenues for this compound include:
Enzymatic Synthesis: The use of enzymes such as ene-reductases and ketoreductases could provide highly stereoselective routes to chiral derivatives. These biocatalytic reactions often occur in water under mild conditions, offering a sustainable alternative to traditional chemical methods. iastate.edu
Chemoenzymatic Cascades: Combining the strengths of traditional chemical catalysis with biocatalysis in one-pot procedures can streamline complex syntheses. acs.org For instance, a metal-catalyzed cyclization could be followed by an enzyme-catalyzed stereoselective reduction, minimizing purification steps and solvent use. acs.org
Sustainable Solvents: Research into replacing conventional organic solvents with greener alternatives, such as deep eutectic solvents, could significantly reduce the environmental impact of synthesis. acs.org These novel solvents can also enhance enzyme stability and activity.
Investigation of Novel Reactivity Patterns and Unconventional Bond Activations
Pushing the boundaries of known chemical transformations can lead to the discovery of entirely new methods for molecular construction. Future research could focus on activating this compound in unconventional ways.
Promising areas of investigation are:
Photocatalysis and Lewis Acid Activation: The enone moiety of this compound is an ideal substrate for photochemical reactions. The use of Lewis acids to coordinate with the carbonyl oxygen can alter the electronic properties of the molecule, potentially enabling new photochemical pathways or shifting absorption wavelengths to allow for novel transformations.
Cross-Dehydrogenative Coupling (CDC): This powerful strategy involves the direct formation of a C-C bond by combining two different C-H bonds, avoiding the need for pre-functionalized starting materials. wikipedia.org Future work could explore nickel-catalyzed CDC reactions to couple the allylic C-H bonds of the cyclohexenone ring with aldehydes, creating more complex structures in a single, atom-economical step. wikipedia.org
Mechanochemistry: The application of mechanical force to drive chemical reactions is an emerging field that can lead to unique reactivity not observed in solution-phase chemistry. Exploring the mechanochemical activation of C-C bonds in derivatives of this compound could unlock novel reaction pathways.
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
A deep understanding of reaction kinetics and mechanisms is crucial for effective optimization. Process Analytical Technology (PAT) utilizes in-situ, real-time measurements to monitor and control chemical processes. mt.com The application of these techniques to the synthesis of this compound would provide invaluable insights.
Future research should incorporate:
In-Situ FTIR and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. americanpharmaceuticalreview.commagritek.com Attenuated Total Reflectance (ATR) probes can be directly inserted into a reaction vessel to track the progress of a synthesis as it happens, identifying transient intermediates and determining reaction endpoints with high precision. mt.com
Real-Time NMR Spectroscopy: Flow-NMR spectroscopy allows for the continuous monitoring of a reaction mixture as it is pumped from the reactor through the NMR spectrometer. rsc.orgmpg.de This provides detailed structural and quantitative information, enabling the precise determination of reaction kinetics and the elucidation of complex mechanisms without the need for offline sampling. acs.org
Mass Spectrometry: Ambient ionization mass spectrometry techniques, such as Atmospheric Solids Analysis Probe (ASAP), allow for the rapid analysis of reaction mixtures with minimal sample preparation. This can provide near-instantaneous feedback on the formation of products and byproducts.
| Technique | Information Gained | Application in Synthesis |
| In-Situ FTIR/Raman | Real-time concentration profiles of key species, reaction endpoints. americanpharmaceuticalreview.com | Monitoring the conversion of cyclohexenone during alkylation. |
| Flow-NMR | Quantitative data on all NMR-active species, mechanistic insights, kinetics. rsc.org | Elucidating the mechanism of a catalytic asymmetric reaction. |
| Mass Spectrometry | Rapid identification of products and intermediates. | High-throughput screening of reaction conditions. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-butyl-2-cyclohexen-1-one, and how can their efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step pathways starting from cyclohexane derivatives or ketones. For example, a four-step approach using commercially available precursors (e.g., cyclohexanone derivatives) may yield 65–75% overall efficiency, as demonstrated in analogous cyclohexenone syntheses . Optimization strategies include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) can enhance regioselectivity.
- Temperature control : Stepwise heating (e.g., reflux in THF at 60–80°C) minimizes side reactions.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves purity.
Reproducibility requires detailed documentation of reaction conditions and characterization data (NMR, IR, GC-MS) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as cyclohexenone derivatives may irritate respiratory systems .
- Waste disposal : Segregate waste in designated containers for halogenated solvents and coordinate with certified waste management services .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR spectroscopy : Compare and NMR shifts with literature data for cyclohexenone analogs.
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
- Mass spectrometry : Confirm molecular ion peaks (e.g., EI-MS at m/z 166 [M]) .
For novel derivatives, elemental analysis and X-ray crystallography may be required to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Contradictions in spectral data (e.g., unexpected NMR splitting) may arise from conformational isomerism or impurities. Strategies include:
- Variable-temperature NMR : Detect dynamic equilibria between chair and boat conformations.
- 2D NMR (COSY, HSQC) : Assign coupling patterns and verify connectivity.
- Computational modeling : Compare DFT-calculated spectra (e.g., Gaussian 16) with experimental results .
Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with established standards .
Q. What experimental approaches are recommended to elucidate reaction mechanisms involving this compound in cycloaddition reactions?
- Methodological Answer : Mechanistic studies require:
- Kinetic profiling : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates.
- Isotopic labeling : Use -labeled substrates to track bond formation/cleavage.
- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers and transition states .
Collaborative studies combining synthetic and theoretical teams enhance mechanistic rigor .
Q. How can solvent effects and substituent positioning influence the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Substituent effects are probed via:
- Solvent screening : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, while non-polar solvents (e.g., toluene) favor concerted pathways.
- Steric mapping : Introduce bulky substituents (e.g., tert-butyl groups) to assess steric hindrance using X-ray crystallography.
- Kinetic isotope effects (KIE) : Compare values to distinguish stepwise vs. concerted mechanisms .
Data Analysis and Reproducibility
Q. What strategies ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Standardize protocols by:
- Detailed documentation : Report exact molar ratios, solvent grades, and equipment specifications (e.g., Schlenk line for air-sensitive steps) .
- Batch-to-batch validation : Use certificates of analysis (COA) with purity assessments (e.g., HPLC, NMR) for each synthesis batch .
- Open-data practices : Share raw spectral data and crystallographic files in supplementary materials .
Ethical and Reporting Standards
Q. How should researchers address ethical considerations in publishing studies on this compound?
- Methodological Answer : Adhere to guidelines by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
